molecular formula C19H26N4O2 B6673805 N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide

Cat. No.: B6673805
M. Wt: 342.4 g/mol
InChI Key: RUDWNKPXHTVXFU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide is a complex organic compound that features a cyclopropyl group, a hydroxy group, and an imidazo[1,2-a]pyridine moiety

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-13-2-5-17-20-16(12-23(17)10-13)11-22-8-6-14(7-9-22)18(24)19(25)21-15-3-4-15/h2,5,10,12,14-15,18,24H,3-4,6-9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDWNKPXHTVXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CN3CCC(CC3)C(C(=O)NC4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the imidazo[1,2-a]pyridine moiety: This can be achieved through the cyclization of appropriate precursors under reflux conditions in solvents such as 1,4-dioxane.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of strong bases to facilitate the substitution reaction.

    Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and imidazo[1,2-a]pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halides, sulfonates, or other leaving groups in the presence of nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety may play a crucial role in binding to these targets, while the hydroxy and cyclopropyl groups may influence the compound’s overall activity and selectivity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-cyclopropyl-2-hydroxy-2-[1-(pyridin-2-yl)methyl]piperidin-4-yl]acetamide
  • **N-cyclopropyl-2-hydroxy-2-[1-(benzimidazol-2-yl)methyl]piperidin-4-yl]acetamide
  • **N-cyclopropyl-2-hydroxy-2-[1-(quinolin-2-yl)methyl]piperidin-4-yl]acetamide

Uniqueness

N-cyclopropyl-2-hydroxy-2-[1-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-yl]acetamide is unique due to the presence of the 6-methylimidazo[1,2-a]pyridine moiety, which may confer distinct biological activities and binding properties compared to other similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

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